

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 2-cyanoisonicotinate

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Compound of Interest

Compound Name: Ethyl 2-cyanoisonicotinate

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Introduction

Ethyl 2-cyanoisonicotinate is a substituted pyridine derivative of significant interest in medicinal chemistry and pharmaceutical development. Its structural scaffold, featuring a pyridine ring functionalized with both a cyano and an ethyl ester group, makes it a valuable intermediate in the synthesis of a variety of biologically active molecules. Notably, it serves as a key precursor for tuberculostatic drugs of the isonicotinic acid hydrazide (isoniazid) type.^[1] Understanding the physicochemical properties of this compound is paramount for its effective handling, characterization, reaction optimization, and for predicting the properties of its derivatives.

This technical guide provides a comprehensive overview of the known physicochemical properties of **Ethyl 2-cyanoisonicotinate**, detailed experimental protocols for its synthesis and for the determination of key molecular attributes, and its biological context as a pharmaceutical intermediate.

Physicochemical Properties

The molecular structure of **Ethyl 2-cyanoisonicotinate** dictates its physical and chemical behavior. The presence of the electron-withdrawing cyano and ester groups, combined with the

nitrogen atom in the pyridine ring, influences its polarity, reactivity, and intermolecular interactions.

Quantitative Data Summary

A summary of the available quantitative physicochemical data for **Ethyl 2-cyanoisonicotinate** is presented below. It should be noted that while key identifiers and some physical properties are well-documented, experimental data for properties such as boiling point, pKa, and logP are not readily available in the cited literature and would require experimental determination.

Property	Value	Source
Molecular Formula	C ₉ H ₈ N ₂ O ₂	[2]
Molecular Weight	176.17 g/mol	[2]
Appearance	Light yellow solid / White powder	[1][2]
Melting Point	39-40 °C (Experimental) 42-44 °C (Literature)	[1]
Purity	≥98.5%	[2]
Boiling Point	Data not available	
Solubility	Data not available	[3]
pKa	Data not available	
logP (Octanol/Water)	Data not available	[3]

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of **Ethyl 2-cyanoisonicotinate**.

- Infrared (IR) Spectroscopy (KBr): The IR spectrum shows characteristic peaks corresponding to the functional groups present in the molecule.

- ν_{max} (cm^{-1}): 2988, 2964 (C-H stretch), 2238 ($\text{C}\equiv\text{N}$ stretch), 1728 ($\text{C}=\text{O}$ ester stretch), 1597, 1557 ($\text{C}=\text{C}/\text{C}=\text{N}$ aromatic ring stretch).[\[1\]](#)
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR (300 MHz, CDCl_3) δ (ppm): 8.90 (1H, dd, $J=4.9, 0.9$ Hz, pyridine-H), 8.25 (1H, dd, $J=1.5, 0.9$ Hz, pyridine-H), 8.10 (1H, dd, $J=4.9, 1.5$ Hz, pyridine-H), 4.47 (2H, q, $J=7.1$ Hz, OCH_2), 1.44 (3H, t, $J=7.1$ Hz, CH_3).[\[1\]](#)
 - ^{13}C NMR (75 MHz, CDCl_3) δ (ppm): 163.1 ($\text{C}=\text{O}$), 151.9, 139.0, 134.7, 127.6, 126.1 (aromatic carbons), 116.6 (CN), 62.6 (OCH_2), 14.1 (CH_3).[\[1\]](#)
- Mass Spectrometry (MS):
 - High-Resolution MS (ESI): $[\text{M}+\text{H}]^+$ calculated for $\text{C}_9\text{H}_9\text{N}_2\text{O}_2$: 177.0659; measured: 177.0659.[\[1\]](#)

Experimental Protocols

Detailed and reproducible experimental methods are crucial for the synthesis and characterization of **Ethyl 2-cyanoisonicotinate**.

Synthesis and Purification of Ethyl 2-cyanoisonicotinate

The following protocol is based on a literature procedure for the synthesis of **Ethyl 2-cyanoisonicotinate**.[\[1\]](#)

1. Reaction Setup:

- In a round-bottom flask, prepare a reaction mixture in toluene (40 mL) using 4-(ethoxycarbonyl)pyridine-1-oxide (3.64 g, 21.82 mmol), dimethylformamide dimethyl acetal (3.01 mL, 32.73 mmol), and zinc cyanide (3.84 g, 32.73 mmol).[\[1\]](#)

2. Reaction Execution:

- Heat the mixture to reflux for 2 hours under an argon atmosphere.[\[1\]](#)
- After the reaction is complete, cool the mixture to room temperature.[\[1\]](#)

3. Work-up:

- Add water (30 mL) and continue stirring for 15 minutes.[\[1\]](#)
- Separate the organic layer, wash it with brine, and dry it over anhydrous magnesium sulfate.
[\[1\]](#)
- Concentrate the solution under reduced pressure to yield a brown solid.[\[1\]](#)

4. Purification:

- Purify the crude product by silica gel column chromatography.[\[1\]](#)
- Use a solvent system of ethyl acetate:petroleum ether (2:1, v/v) as the eluent.[\[1\]](#)
- The purified product is obtained as a yellow oil which solidifies into an orange solid upon cooling in an ice bath (yield: 3.28 g, 85%).[\[1\]](#)

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// Nodes A[label="Reactants\n(4-(ethoxycarbonyl)pyridine-1-oxide,\nDMF-DMA, Zn(CN)2)\nin Toluene", fillcolor="#F1F3F4", fontcolor="#202124"]; B[label="Heat to Reflux\n(2 hours under Argon)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Cool to Room Temperature", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Aqueous Work-up\n(Add H2O, Separate Layers,\nWash with Brine, Dry)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="Concentrate\n(Under Reduced Pressure)", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="Crude Product\n(Brown Solid)", fillcolor="#F1F3F4", fontcolor="#202124"]; G [label="Silica Gel Column\nChromatography\n(Eluent: EA:PE 2:1)", fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="Pure Product\n(Yellow Oil -> Orange Solid)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges A -> B[label="Step 1"]; B -> C [label="Step 2"]; C -> D [label="Step 3"]; D -> E [label="Step 4"]; E -> F [label="Yields"]; F -> G [label="Purification"]; G -> H [label="Final Product"]; }
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Caption: Synthesis and Purification Workflow.

General Methodologies for Physicochemical Property Determination

For properties where specific experimental data for **Ethyl 2-cyanoisonicotinate** is unavailable, the following standard laboratory protocols can be employed.

- Melting Point Determination (Capillary Method):
 - Sample Preparation: Ensure the solid sample is finely powdered and completely dry.[4]
 - Loading: Pack a small amount of the powdered sample into a thin glass capillary tube to a height of 2-3 mm.[5]
 - Measurement: Place the capillary tube in a melting point apparatus (e.g., a Mel-Temp apparatus or Thiele tube).[6][7]
 - Heating: Heat the apparatus rapidly to get an approximate melting point, then cool down. For an accurate measurement, heat at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.[6]
 - Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.[6]
- Boiling Point Determination (Micro Scale Method):
 - Setup: Place a small amount of the liquid sample (if melted) into a small test tube. Invert a sealed-end capillary tube into the liquid.
 - Heating: Attach the test tube to a thermometer and heat it in a suitable apparatus, such as a Thiele tube filled with heating oil.
 - Observation: Heat gently until a rapid and continuous stream of bubbles emerges from the open end of the inverted capillary tube.
 - Measurement: Turn off the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid is drawn up into the capillary tube.
- Solubility Determination (Shake-Flask Method):

- Preparation: Add an excess amount of the solid solute to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed flask.
- Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- Separation: Separate the undissolved solid from the saturated solution by filtration or centrifugation.
- Quantification: Accurately dilute a known volume of the saturated solution. Determine the concentration of the solute in the diluted sample using a suitable analytical technique, such as UV-Vis spectrophotometry or HPLC, against a standard curve.
- Calculation: Calculate the original concentration in the saturated solution, which represents the solubility at that temperature.
- pKa Determination (Potentiometric Titration):
 - Solution Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent (often a water-cosolvent mixture for sparingly soluble compounds) to a known concentration.
 - Titration: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
 - Data Collection: Incrementally add a standardized solution of a strong acid or base while recording the pH after each addition.
 - Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection point of the resulting titration curve or as the pH at the half-equivalence point.
- logP Determination (Shake-Flask Method):
 - Phase Preparation: Prepare two immiscible phases, typically n-octanol and a pH 7.4 phosphate buffer, and saturate each with the other.
 - Partitioning: Dissolve a known amount of the compound in one of the phases. Add a known volume of this solution to a known volume of the other phase in a separatory

funnel.

- Equilibration: Shake the mixture for a set period to allow the compound to partition between the two phases until equilibrium is reached.
- Separation & Quantification: Allow the layers to separate completely. Determine the concentration of the compound in each phase using an appropriate analytical method like HPLC-UV or LC-MS.
- Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. $\log P$ is the base-10 logarithm of this ratio.

Biological Context and Potential Applications

Ethyl 2-cyanoisonicotinate is primarily utilized as a pharmaceutical intermediate.^[2] Its most prominent role is in the synthesis of isoniazid, a cornerstone first-line medication for the treatment of tuberculosis (TB).^[1]

Mechanism of Action of Isoniazid

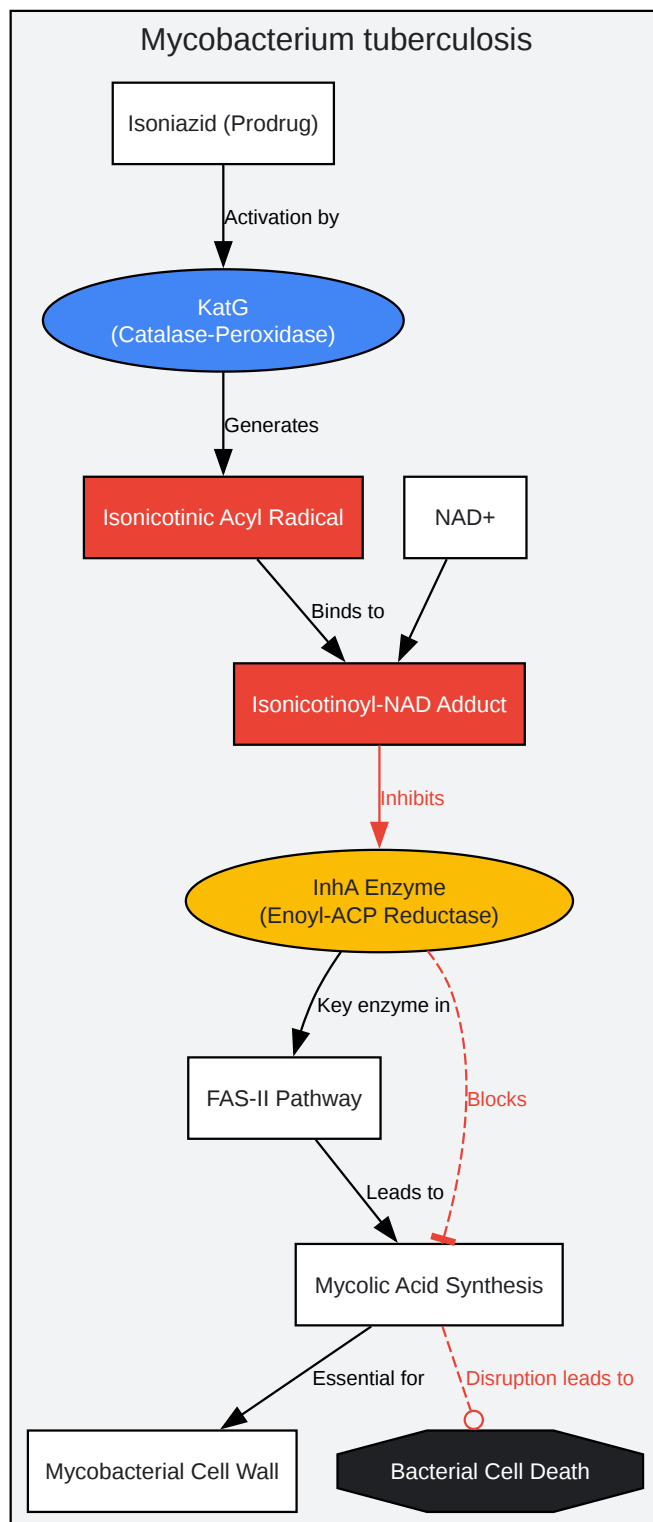
Isoniazid itself is a prodrug that requires activation within the *Mycobacterium tuberculosis* bacterium.^[1] The mechanism involves several key steps:

- Activation: The prodrug isoniazid is activated by the mycobacterial catalase-peroxidase enzyme, KatG.
- Radical Formation: This activation process converts isoniazid into a reactive isonicotinic acyl radical.
- Adduct Formation: The radical species covalently binds to nicotinamide adenine dinucleotide (NAD⁺), forming a nicotinoyl-NAD adduct.
- Enzyme Inhibition: This adduct binds tightly to and inhibits the NADH-dependent enoyl-acyl carrier protein (ACP) reductase, known as InhA.
- Mycolic Acid Synthesis Blockade: InhA is a critical enzyme in the fatty acid synthase-II (FAS-II) system, which is responsible for the synthesis of mycolic acids.^[1] Mycolic acids are

unique, long-chain fatty acids that are essential structural components of the mycobacterial cell wall.

- **Bactericidal Effect:** By inhibiting InhA, isoniazid effectively blocks mycolic acid synthesis, leading to the disruption of the cell wall integrity and ultimately causing bacterial cell death.

Mechanism of Action of Isoniazid

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Caption: Isoniazid's Prodrug Activation and Target Inhibition.

The role of **Ethyl 2-cyanoisonicotinate** as a stable, characterizable precursor is therefore critical for the efficient and large-scale production of this vital antibiotic. Further research into derivatives of this core structure may lead to the development of new therapeutic agents.

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